N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC15427387
Molecular Formula: C16H14FN5OS
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14FN5OS |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | N-(3-fluorophenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C16H14FN5OS/c1-22-15(11-4-3-7-18-9-11)20-21-16(22)24-10-14(23)19-13-6-2-5-12(17)8-13/h2-9H,10H2,1H3,(H,19,23) |
| Standard InChI Key | CVFRDTKNJCVSDJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CN=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a triazole core substituted with a methyl group at position 4 and a pyridin-3-yl moiety at position 5. A sulfanyl-acetamide bridge connects the triazole to a 3-fluorophenyl group (Figure 1). This arrangement creates a planar structure conducive to π-π stacking interactions with biological targets.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.4 g/mol |
| LogP (Predicted) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
Data derived from structural analogs
The fluorine atom at the phenyl ring’s meta position enhances electronegativity, potentially improving membrane permeability compared to non-fluorinated analogs.
Synthesis and Optimization
Reaction Pathways
The synthesis involves three key stages (Scheme 1):
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Triazole Ring Formation: Cyclization of thiosemicarbazide derivatives under acidic conditions yields the 1,2,4-triazole core.
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Sulfanyl-Acetamide Coupling: A nucleophilic substitution reaction attaches the sulfanyl-acetamide group to the triazole’s sulfhydryl position.
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Pyridine Incorporation: Suzuki-Miyaura cross-coupling introduces the pyridin-3-yl group, requiring palladium catalysts and optimized temperatures (80–100°C).
Critical Parameters
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Yield: 62–68% for final step (reported for pyridin-4-yl analog)
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Purity: >95% achieved via recrystallization in ethanol
Biological Activities and Mechanisms
Antimicrobial Efficacy
Triazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus: MIC = 8 µg/mL) and fungi (e.g., C. albicans: MIC = 16 µg/mL). The mechanism involves dual inhibition of lanosterol 14α-demethylase (fungal CYP51) and bacterial dihydrofolate reductase.
Table 2: Comparative Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast) | 12.4 | Tamoxifen (15.2) |
| A549 (Lung) | 18.7 | Cisplatin (8.9) |
| HepG2 (Liver) | 22.1 | Sorafenib (6.3) |
Data extrapolated from pyridin-4-yl derivatives
Future Research Directions
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Isomer-Specific Studies: Comparative analyses of pyridin-3-yl vs. pyridin-4-yl variants to elucidate positional effects on target binding.
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Formulation Development: Nanoencapsulation strategies to enhance aqueous solubility (<10 µg/mL in PBS).
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In Vivo Validation: Efficacy testing in orthotopic cancer models and multidrug-resistant infection systems.
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